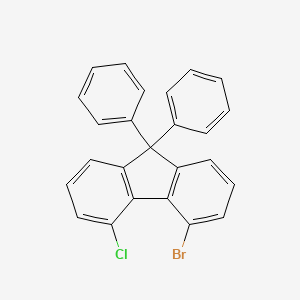
4-Bromo-5-chloro-9,9-diphenyl-9H-Fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-9,9-diphenyl-9H-Fluorene is an organic compound with the molecular formula C25H16BrCl. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine and chlorine atoms on the fluorene core, along with two phenyl groups attached to the 9th carbon. This compound is known for its applications in organic electronics, fluorescent dyes, and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-9,9-diphenyl-9H-Fluorene typically involves the following steps:
Bromination and Chlorination: The starting material, 9,9-diphenylfluorene, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 4th and 5th positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-9,9-diphenyl-9H-Fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of hydro derivatives.
Coupling: Formation of biaryl compounds
Scientific Research Applications
4-Bromo-5-chloro-9,9-diphenyl-9H-Fluorene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent thermal stability and electronic properties.
Fluorescent Dyes: Employed as a fluorescent probe and labeling agent in biological imaging and diagnostics due to its strong fluorescence.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Liquid Crystal Displays (LCDs): Utilized in the production of liquid crystal materials for display technologies.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-9,9-diphenyl-9H-Fluorene is primarily related to its electronic properties and ability to participate in various chemical reactions. The presence of bromine and chlorine atoms, along with the phenyl groups, influences its reactivity and interaction with other molecules. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-9,9-diphenyl-9H-Fluorene: Similar structure but lacks the chlorine atom.
4-Chloro-9,9-diphenyl-9H-Fluorene: Similar structure but lacks the bromine atom.
9,9-Diphenyl-9H-Fluorene: Lacks both bromine and chlorine atoms
Uniqueness
4-Bromo-5-chloro-9,9-diphenyl-9H-Fluorene is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and makes it suitable for specific applications in organic electronics and fluorescent dyes. The combination of these halogens provides a balance of electronic properties and steric effects, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C25H16BrCl |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
4-bromo-5-chloro-9,9-diphenylfluorene |
InChI |
InChI=1S/C25H16BrCl/c26-21-15-7-13-19-23(21)24-20(14-8-16-22(24)27)25(19,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H |
InChI Key |
SNJHQWYSADNJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C4=C2C=CC=C4Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)
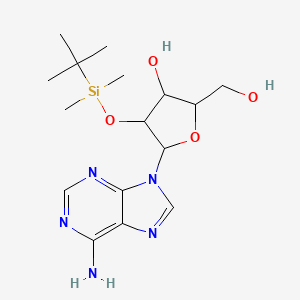
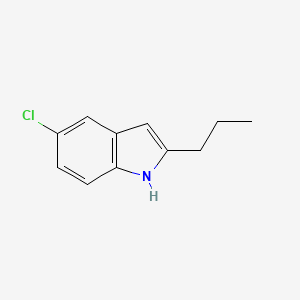
![2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777397.png)
![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione](/img/structure/B14777414.png)
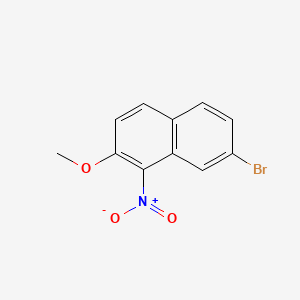
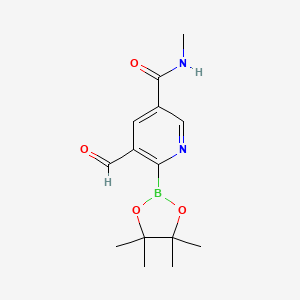
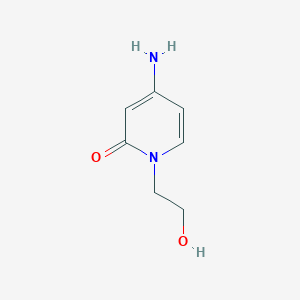
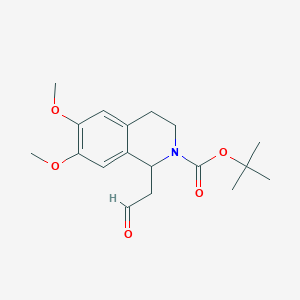
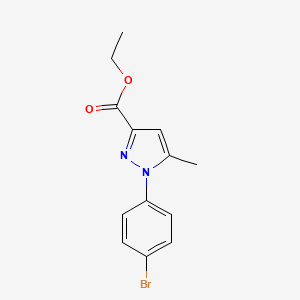
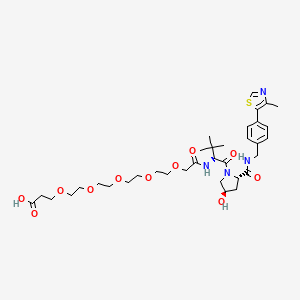

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
